molecular formula C6H12BrN B3262155 4-Methylenepiperidine hydrobromide CAS No. 3522-98-3

4-Methylenepiperidine hydrobromide

Cat. No.: B3262155
CAS No.: 3522-98-3
M. Wt: 178.07 g/mol
InChI Key: HJKPRGHQSIXXBX-UHFFFAOYSA-N
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Description

4-Methylenepiperidine hydrobromide is a chemical compound with the molecular formula C6H12BrN and a molecular weight of 178.07 . It is primarily used in laboratory settings .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves reacting an isonipecotate with an acylating agent, reducing the resulting ester with sodium borohydride or lithium borohydride in an organic solvent containing methanol, reacting the resulting alcohol with a halogenating agent, reacting the resulting halide with a dehydrohalogenating agent in an organic solvent, and hydrolyzing the resulting methylene compound with a strong alkaline in water or an organic solvent containing water . .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with one nitrogen atom and a double bond between two of the carbon atoms .

Safety and Hazards

4-Methylenepiperidine hydrobromide may cause skin irritation and respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash skin thoroughly. Protective gloves should be worn and it should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-methylidenepiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.BrH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKPRGHQSIXXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCNCC1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3522-98-3
Record name Piperidine, 4-methylene-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3522-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylenepiperidine hydrobromide
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